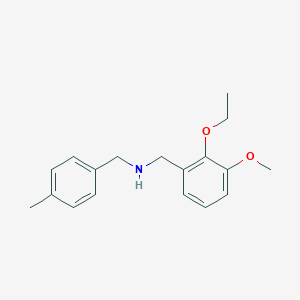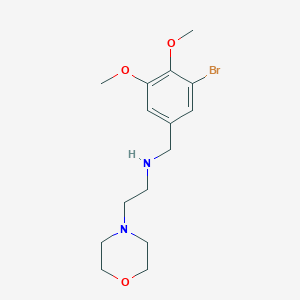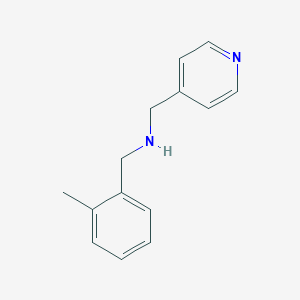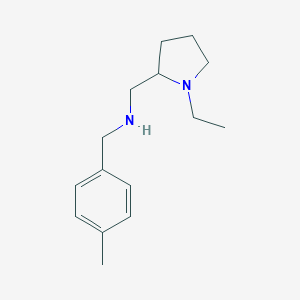
4-chloro-N-(4-cyanophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-cyanophenyl)benzamide is a chemical compound that is synthesized in the laboratory for various scientific research applications. It is commonly known as CCNB and is a member of the benzamide family of compounds. CCNB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 276.7 g/mol.
作用机制
The mechanism of action of CCNB involves its binding to the active site of CDK2, which is essential for the phosphorylation of its substrates. The binding of CCNB to CDK2 prevents the phosphorylation of its substrates, leading to cell cycle arrest and apoptosis in cancer cells. CCNB also inhibits the activity of other kinases such as CDK1, CDK4, and CDK6, albeit with lower potency.
Biochemical and Physiological Effects:
CCNB has been shown to have potent anticancer activity in various preclinical models. It induces apoptosis in cancer cells by inhibiting the activity of CDK2 and other kinases. CCNB also has anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various inflammatory diseases.
实验室实验的优点和局限性
CCNB is a potent and selective inhibitor of CDK2, making it an ideal tool compound for studying the role of CDK2 in various biological processes. It has high potency and specificity, making it useful for studying the effects of CDK2 inhibition on cell cycle progression and apoptosis in cancer cells. However, CCNB has limited water solubility, which can limit its use in certain experimental conditions.
未来方向
CCNB has the potential to be developed into a therapeutic agent for various diseases such as cancer and inflammatory diseases. Further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical trials. CCNB can also be used as a tool compound for studying the role of CDK2 in various biological processes, including cell cycle progression, apoptosis, and inflammation. Additionally, the development of novel CDK2 inhibitors based on the structure of CCNB is an area of active research.
合成方法
The synthesis of CCNB is a multistep process that involves the reaction of 4-chlorobenzoyl chloride with 4-cyanophenylamine in the presence of a suitable base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity and yield of the final product depend on the reaction conditions and the purification techniques used.
科学研究应用
CCNB is widely used in scientific research as a tool compound for studying various biological processes. It is primarily used as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. CCNB inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of its substrates. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells.
属性
分子式 |
C14H9ClN2O |
|---|---|
分子量 |
256.68 g/mol |
IUPAC 名称 |
4-chloro-N-(4-cyanophenyl)benzamide |
InChI |
InChI=1S/C14H9ClN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,(H,17,18) |
InChI 键 |
PXTYNMCRDQULNT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)

![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)
![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)

![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)


![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262711.png)



![N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B262718.png)